3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound containing a thiazolidine ring
Mechanism of Action
Target of Action
Similar compounds such as n-[3-(aminomethyl)benzyl]acetamidine have been found to interact with nitric oxide synthase, endothelial, nitric oxide synthase, inducible, and nitric oxide synthase, brain . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in their activity and subsequent alterations in cellular processes .
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that this compound may influence pathways related to nitric oxide synthesis and signaling .
Result of Action
Based on the potential targets of similar compounds, it can be hypothesized that this compound may influence cellular processes related to nitric oxide synthesis and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing an amino group and a thiol group. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
S-Pregabalin: A structural analog used as an anticonvulsant drug.
3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative used in various chemical reactions.
Uniqueness
3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties
Biological Activity
3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione, also known by its CAS number 1824095-67-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
The molecular formula for this compound is C5H12N2O2S, with a molecular weight of approximately 150.20 g/mol. The compound features a thiazolidine ring, which is significant in various biological activities.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 150.20 g/mol |
Boiling Point | Not Available |
Purity | >95% |
Storage Conditions | Cold-chain required |
Research indicates that this compound may exert its biological effects through modulation of various biochemical pathways. The thiazolidine structure is known to interact with cellular receptors and enzymes, influencing metabolic processes.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.
Antimicrobial Effects
This compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have reported significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
-
Case Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of the compound.
- Method : DPPH assay was employed to measure free radical scavenging activity.
- Results : The compound exhibited a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against clinical isolates.
- Method : Agar diffusion method was used to determine the inhibition zones.
- Results : The compound showed significant inhibition against S. aureus with an average inhibition zone of 15 mm at a concentration of 100 µg/mL.
Summary of Key Studies
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Investigations into its role in chronic diseases such as diabetes and cancer are particularly promising due to its ability to modulate oxidative stress and inflammation.
Properties
IUPAC Name |
(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-7-5(4-6)2-3-10(7,8)9/h5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNDZRMJSBSWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCS1(=O)=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.